Erinacine B - 156101-10-9

Erinacine B

Catalog Number: EVT-1518044
CAS Number: 156101-10-9
Molecular Formula: C25H36O6
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Erinacine B is a bioactive compound derived from the fruiting bodies and mycelia of the medicinal mushroom Hericium erinaceum, commonly known as lion's mane mushroom. This compound belongs to a class of compounds known as cyathane diterpenoids, which are recognized for their neuroprotective properties and potential therapeutic applications in neurodegenerative diseases. Erinacine B has garnered attention for its ability to stimulate nerve growth factor synthesis, which is crucial for the survival and maintenance of neurons.

Source

Erinacine B is primarily extracted from Hericium erinaceum, a fungus that has been used in traditional medicine for centuries. The mushroom is known not only for its culinary uses but also for its medicinal properties, particularly in enhancing cognitive function and promoting nerve health. The extraction of erinacine B typically involves culturing the mushroom under specific conditions to maximize yield.

Classification

Erinacine B can be classified as follows:

  • Chemical Class: Cyathane diterpenoid
  • Molecular Formula: C25H36O6
  • CAS Number: 118978-66-0
Synthesis Analysis

Methods

The synthesis of erinacine B has been explored through various methods, including both natural extraction and total synthesis techniques. The natural extraction involves culturing Hericium erinaceum and using solvents like ethanol or ethyl acetate to isolate the compound from the mycelial biomass.

Technical Details

  1. Natural Extraction:
    • Cultivation of Hericium erinaceum under controlled conditions.
    • Extraction using organic solvents (e.g., ethanol) followed by partitioning and chromatography to isolate erinacine B.
  2. Total Synthesis:
    • Asymmetric organocatalysis has been employed to synthesize erinacine B, focusing on constructing its complex molecular structure efficiently.
    • Recent studies have developed strategies that utilize chiral building blocks to achieve enantioselectivity in the synthesis process .
Molecular Structure Analysis

Structure

Erinacine B features a complex molecular structure characterized by multiple rings and functional groups. Its structural representation includes:

  • A cyathane core with several hydroxyl groups.
  • A double bond configuration that contributes to its biological activity.

Data

  • Molecular Weight: 432.56 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: Utilized to elucidate the structure, confirming the presence of specific hydrogen and carbon environments within the molecule .
Chemical Reactions Analysis

Reactions

Erinacine B participates in various chemical reactions, particularly those involving oxidation and reduction processes that modify its functional groups. For instance, it can undergo acetylation to form derivatives that may enhance its bioactivity or stability.

Technical Details

  1. Oxidation: Erinacine B can be oxidized to form related compounds, such as erinacine C, which possesses slightly different biological properties.
  2. Acetylation: Reacting with acetic anhydride can yield acetylated derivatives that are useful for further chemical studies .
Mechanism of Action

Erinacine B exerts its biological effects primarily through the stimulation of nerve growth factor synthesis. This process involves:

  1. Interaction with Receptors: Erinacine B binds to specific receptors on neuronal cells, triggering a cascade of signaling pathways.
  2. Promotion of Neurite Outgrowth: The compound enhances the growth and differentiation of neurons, which is vital for repairing nervous tissue .

Data

Studies have shown that erinacine B significantly increases nerve growth factor levels in vitro, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Approximately 127°C
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Erinacine B is relatively stable under standard conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity towards electrophiles due to its hydroxyl groups, making it suitable for further derivatization .
Applications

Erinacine B has several promising applications in scientific research and medicine:

  • Neuroprotective Agent: Its ability to stimulate nerve growth factor makes it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Cognitive Enhancer: Research indicates potential benefits in enhancing cognitive function and memory.
  • Pharmaceutical Development: Ongoing studies are exploring its use in developing new therapeutic agents targeting neurological disorders .
Introduction to Erinacine B

Classification and Structural Taxonomy of Cyathane Diterpenoids

Erinacine B is a cyathane-type diterpenoid characterized by the molecular formula C₂₅H₃₆O₆ and a molecular weight of 432.5 g/mol [1] [10]. It belongs to a broader class of fungal secondary metabolites distinguished by a tricyclic cyathane core featuring fused 5-6-7 membered rings with characteristic angular methyl groups at C-8 and C-9. The structure incorporates multiple chiral centers (9 defined stereocenters) with an absolute configuration established as (3aR,5aR,6R,7R,10aR) [10]. Key functional groups include an aldehyde moiety at C-12 and a β-D-xylopyranose unit glycosidically linked at C-6/C-7, differentiating it from simpler aglycone cyathanes. Its isomeric SMILES representation (CC(C)C1=C2[C@H]3CC=C(C=O)[C@H]4O[C@@H]5C@@HC@HCO[C@H]5O[C@@H]4[C@]3(C)CC[C@@]2(C)CC1) underscores its stereochemical complexity [10]. This structural framework underpins its unique bioactivity profile among neurotrophic diterpenoids.

Biosynthetic Origin in Hericium erinaceus Mycelia

Erinacine B is exclusively biosynthesized in the mycelial stage of Hericium erinaceus (Lion’s Mane mushroom), with negligible production in fruit bodies [8]. Biosynthesis initiates with the formation of geranylgeranyl diphosphate (GGPP), catalyzed by the enzyme geranylgeranyl diphosphate synthase (EriE). This precursor undergoes cyclization via cyathane synthase to form the core scaffold. Critical oxidative modifications are mediated by a FAD-dependent oxidase (EriM), which introduces key aldehyde functionalities [2]. Glycosylation is accomplished by a UDP-glycosyltransferase (EriJ), attaching the xylose unit to the cyathane aglycone [8].

Table 1: Key Enzymes in Erinacine B Biosynthesis

GeneEnzyme ClassFunction in Pathway
eriEGGPP synthaseProduces diterpenoid precursor GGPP
eriMFAD-dependent oxidaseIntroduces aldehyde functionality
eriJUDP-glycosyltransferaseAttaches xylopyranose to cyathane core
eriCCytochrome P450Mediates late-stage oxidations

Substrate composition critically influences yield: Complex media (dextrose, oatmeal, lactalbumin hydrolysate) enhances overall erinacine production, while Minimal media (malt extract, ammonium nitrate) shifts the profile toward precursors like erinacine Q [8]. Transcriptomic analyses confirm that eri gene expression is significantly upregulated in mycelium versus fruit body tissue (p<0.01), explaining the tissue-specific accumulation [8].

Historical Context and Discovery in Neuropharmacology Research

Erinacine B was first isolated in 1994 alongside erinacines A and C from cultured Hericium erinaceus mycelia by Kawagishi et al. [6] . This discovery emerged from targeted screening for nerve growth factor (NGF)-inducing compounds – a critical therapeutic target for neurodegenerative diseases. Initial bioassays demonstrated erinacine B’s potent stimulation of NGF synthesis in vitro at nanomolar concentrations, exceeding the activity of many known neurotrophins . This seminal work positioned fungal diterpenoids as a novel class of neurotrophic agents and catalyzed extensive research into their mechanisms. The compound’s structural elucidation represented a milestone in fungal natural product chemistry due to its complex stereochemistry and glycosylation pattern, later confirmed by total synthesis efforts [6].

Table 2: Historical Research Milestones for Erinacine B

YearDiscoverySignificance
1994Isolation from H. erinaceus mycelia [6]First identification and NGF activity report
1996Total synthesis of Erinacine A achieved [6]Validated structural assignment of cyathanes
2021EriM oxidase characterization [2]Elucidated key biosynthetic oxidation step
2024Identification as Erinacine A metabolite [3]Revealed in vivo metabolic interconversion

Erinacine B’s Position Within the Erinacine Family (A–K, P–S)

Among >20 characterized erinacines, erinacine B occupies a distinct position due to its C-6/C-7 xylosylation and aldehyde group at C-12. Unlike non-glycosylated analogs (e.g., erinacine S), its sugar moiety enhances hydrophilicity, influencing blood-brain barrier permeability [3] [6]. Pharmacokinetically, it functions as an active metabolite of erinacine A – studies in Landrace pigs showed rising erinacine B concentrations in plasma and brain tissue as erinacine A declined [3]. Structurally, it differs from erinacine C (lacking the C-12 aldehyde) and erinacine A (epimeric at C-6) [6] [10].

Functionally, while many erinacines exhibit neurotrophic activity, erinacine B’s potency is exceptional. In comparative biosynthetic studies, it represented >15% of total cyathanes in mycelia grown in xylose-rich substrates [8]. Its role extends beyond primary bioactivity: recent work suggests it may serve as a biosynthetic intermediate for more oxidized erinacines (e.g., erinacine P) via EriC-mediated hydroxylation [8].

Table 3: Key Erinacines Structurally Related to Erinacine B

CompoundMolecular FormulaStructural Distinctions from Erinacine BPrimary Bioactivity
Erinacine AC₂₅H₃₆O₆Epimeric at C-6, ketone at C-12NGF synthesis induction
Erinacine CC₂₅H₃₈O₆Reduced aldehyde to alcohol at C-12Moderate neurotrophic activity
Erinacine SC₂₅H₃₈O₅Non-glycosylated, alcohol at C-6/C-7Blood-brain barrier penetration
Erinacine QC₂₅H₃₈O₄Aglycone precursor lacking xylose and aldehydeBiosynthetic intermediate

Note: Data compiled from PubChem [1], NCBI [10], and biosynthetic studies [8].

Concluding Remarks

Erinacine B exemplifies the chemical ingenuity of fungal metabolism, merging complex terpenoid architecture with bioactive glycosylation. Its mycelium-specific biosynthesis, historical significance in NGF research, and metabolic relationship to other erinacines position it as both a compelling pharmacological lead and a benchmark for understanding cyathane diversification. Ongoing research into its biosynthetic enzymes and in vivo pharmacokinetics promises to unlock its full therapeutic potential.

Table 4: Erinacine B at a Glance

PropertyCharacteristic
IUPAC Name(3aR,5aR,6R,7R,10aR)-8-Formyl-2,3,3a,4,5,5a,6,7,10,10a-decahydro-3a,5a-dimethyl-1-(1-methylethyl)-6,7-diyl-β-D-xylopyranose
Natural SourceHericium erinaceus mycelium
Biosynthetic Clustereri genes (e.g., eriE, eriM, eriJ)
Key Structural FeaturesCyathane core, C-12 aldehyde, β-D-xylopyranoside
Primary BioactivityStimulation of nerve growth factor (NGF) synthesis
Research StatusPreclinical metabolite/pharmacology studies

Properties

CAS Number

156101-10-9

Product Name

Erinacine B

IUPAC Name

17,18-dihydroxy-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-13-carbaldehyde

Molecular Formula

C25H36O6

InChI

InChI=1S/C25H36O6/c1-13(2)15-7-8-24(3)9-10-25(4)16(18(15)24)6-5-14(11-26)20-22(25)31-23-21(30-20)19(28)17(27)12-29-23/h5,11,13,16-17,19-23,27-28H,6-10,12H2,1-4H3

InChI Key

BEECYWPPXWUPIT-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)C=O

Synonyms

Erinacine BErinacin B

Canonical SMILES

CC(C)C1=C2C3CC=C(C4C(C3(CCC2(CC1)C)C)OC5C(O4)C(C(CO5)O)O)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.